Trivinylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1322-23-2 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,2,3-tris(ethenyl)benzene |
InChI |
InChI=1S/C12H12/c1-4-10-8-7-9-11(5-2)12(10)6-3/h4-9H,1-3H2 |
InChI Key |
WVAFEFUPWRPQSY-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C(=CC=C1)C=C)C=C |
Canonical SMILES |
C=CC1=C(C(=CC=C1)C=C)C=C |
Other CAS No. |
9042-44-8 1322-23-2 |
Synonyms |
DST-30 thermoelastoplast DST-30 thermoelastoplastic |
Origin of Product |
United States |
Synthetic Methodologies for Trivinylbenzene and Its Derivatives
Novel Synthetic Approaches for Functionalized Trivinylbenzene Derivatives
Modern synthetic chemistry seeks to create this compound derivatives with tailored properties. This is achieved by incorporating specific functional groups onto the benzene ring or modifying the vinyl groups through advanced catalytic methods.
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds and functionalizing aromatic compounds. While specific "cross-benzannulation" strategies for this compound are not extensively detailed, the principles of palladium-catalyzed cross-coupling are directly applicable for synthesizing functionalized derivatives. These reactions typically involve the oxidative addition of an aryl or vinyl halide (or triflate) to a palladium(0) complex, followed by subsequent steps to couple a new organic fragment.
For instance, a three-component coupling reaction catalyzed by palladium can functionalize alkenes by adding two different groups across the double bond nih.gov. This type of methodology could be adapted to the vinyl groups of a benzene derivative to introduce new functionalities. The mechanism often proceeds through a Heck insertion of the alkene into a Pd-aryl or Pd-vinyl species, forming a stabilized π-allyl-Pd intermediate that suppresses unwanted side reactions like β-hydride elimination nih.gov. Such strategies hold promise for creating a diverse library of functionalized this compound derivatives that would be otherwise difficult to synthesize encyclopedia.pub.
Table 2: Relevant Palladium-Catalyzed Reactions for Functionalization
| Reaction Type | Coupling Partners | General Outcome | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Vinyl Halide/Triflate + Organoboron Compound | C(sp²)-C(sp²) bond formation | Attaching aryl or vinyl groups to a benzene core. |
| Heck Reaction | Alkene + Aryl/Vinyl Halide | Substitution of a vinylic hydrogen | Functionalizing the vinyl groups of this compound. nih.gov |
| Tsuji-Trost Reaction | Allylic Substrate + Nucleophile | Allylic substitution | Modification of structures containing allylic systems. nih.gov |
| Three-Component Coupling | Alkene + Vinyl Triflate + Boronic Acid | Alkene difunctionalization | Adding two different substituents across a vinyl group. nih.gov |
Hydrosilylation is a powerful reaction for forming silicon-carbon bonds and is extensively used to prepare silicon-containing polymers. mdpi.comresearchgate.net This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl groups of this compound mdpi.com. The resulting silicon-containing polymers are of interest for applications such as gas separation membranes and microporous materials rsc.org.
The reaction is typically catalyzed by transition metal complexes, most notably platinum compounds like Karstedt's catalyst or Speier's catalyst researchgate.netlp.edu.ua. The addition can proceed via two main pathways, leading to different regiochemical outcomes:
Anti-Markovnikov addition: The silicon atom attaches to the terminal carbon of the vinyl group. This is the common and often desired pathway in hydrosilylation mdpi.com.
Markovnikov addition: The silicon atom attaches to the internal carbon of the vinyl group lp.edu.ua.
Quantum-chemical modeling has shown that the anti-Markovnikov pathway is generally more energetically favorable lp.edu.ua. The mechanism, often described by the Chalk-Harrod model, involves the formation of a platinum complex intermediate containing the hydride, silyl ligand, and the alkene mdpi.com. By reacting this compound with various silanes or siloxanes, highly cross-linked, thermally stable silicon-containing polymer networks can be synthesized rsc.orgmdpi.com.
Green Chemistry Principles in this compound Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances sci-hub.senih.gov. Applying these principles to this compound synthesis aims to improve environmental sustainability and process safety researchgate.net. The 12 Principles of Green Chemistry provide a framework for this evaluation nih.govrjpn.org.
Key principles relevant to this compound synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product rjpn.org. Cyclotrimerization reactions, for example, can have excellent atom economy as three monomer units combine to form one product molecule with no byproducts.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste sapub.orgrjpn.org. The use of iron, copper, and platinum catalysts in the synthesis and modification of this compound aligns with this principle smolecule.comsapub.orgresearchgate.net.
Energy Efficiency: Energy requirements should be minimized. The synthesis of this compound from triacetylbenzene requires very high temperatures (220-350 °C), making it energy-intensive smolecule.com. Developing catalytic systems that operate under milder conditions would be a significant green improvement.
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created nih.gov. Choosing synthetic routes with higher yields and fewer side reactions is crucial.
Evaluating established pathways against green metrics can highlight areas for improvement. For example, while the high-temperature synthesis from triacetylbenzene may be effective, its high energy demand and potential for byproduct formation present opportunities for the development of greener alternatives, such as biocatalytic routes or processes that operate in more environmentally benign solvents like water or supercritical CO₂ sci-hub.seresearchgate.net.
Table 3: Green Chemistry Evaluation of this compound Syntheses
| Synthesis Method | Green Chemistry Principle | Advantages | Areas for Improvement |
|---|---|---|---|
| Cyclotrimerization of 1-buten-3-yne | Atom Economy | Potentially 100% atom economical in theory. | Practical yields and catalyst separation can generate waste. |
| Reaction from 1,3,5-Triacetylbenzene | Energy Efficiency | High yields can be achieved. smolecule.com | Very high reaction temperatures (220-350 °C) are energy-intensive. smolecule.com |
| General Catalysis | Catalysis | Use of catalysts (Fe, Cu, Pt) reduces the need for stoichiometric reagents. smolecule.comsapub.orgresearchgate.net | Catalysts can be expensive (e.g., Platinum) and may require recovery/recycling processes. |
Polymerization and Copolymerization of Trivinylbenzene
Mechanistic Investigations of Trivinylbenzene Homopolymerization
The homopolymerization of this compound is characterized by the rapid formation of a crosslinked network, a process that presents unique challenges for kinetic analysis compared to linear polymerization.
The free radical polymerization of vinyl monomers proceeds through a well-established chain-growth mechanism involving initiation, propagation, and termination steps. uomustansiriyah.edu.iq In the case of a multifunctional monomer like this compound, this process is significantly more complex.
Initiation: The process begins with the generation of primary radicals from an initiator, which then react with a vinyl group on a this compound molecule to start a growing polymer chain. uomustansiriyah.edu.iq
Propagation: The newly formed radical chain end propagates by adding to the vinyl groups of other this compound molecules. As the reaction proceeds, a growing macroradical will possess unreacted, or "pendant," vinyl groups. These pendant groups can react intramolecularly to form cycles or intermolecularly with other growing chains, leading to branching and crosslinking. itu.edu.tr
Termination: The growth of polymer chains is concluded by bimolecular termination reactions. uomustansiriyah.edu.iq
The kinetics of this compound homopolymerization deviate significantly from simple models, especially after the gel point—the stage at which an infinite polymer network first appears. As the network forms, the mobility of growing radical chains and monomer molecules becomes restricted. Consequently, the reaction becomes diffusion-controlled, meaning the rate of polymerization is limited by how quickly reactants can move through the increasingly viscous medium to encounter each other. researchgate.net This leads to a decrease in the termination rate constant, as large macroradicals are unable to combine, and can result in autoacceleration (the gel effect). Modeling such systems is complex and must account for factors like cyclization, reduced pendant vinyl group reactivity, and diffusion limitations. itu.edu.trresearchgate.net
Controlled radical polymerization (CRP) methods offer the potential to synthesize polymer networks with more defined architectures, including more uniform crosslink densities and delayed gelation, compared to conventional free radical polymerization. sigmaaldrich.commdpi.com Major CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.commdpi.com
While extensive research exists for applying these techniques to monofunctional and difunctional vinyl monomers, their application to this compound homopolymerization is less documented but conceptually significant. By maintaining a low concentration of active propagating radicals, these methods can slow down the polymerization process and suppress uncontrolled termination reactions. mdpi.com In the context of this compound, this control could allow for the formation of more homogeneous network structures. mdpi.com For instance, studies on the NMP of styrene (B11656)/divinylbenzene (B73037) systems have shown that the presence of a controlling agent like TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) slows the polymerization rate and significantly delays the onset of gelation. mdpi.com Similar control would be advantageous in this compound systems to better manage the formation of the complex three-dimensional network.
Copolymerization Strategies with this compound
This compound is frequently copolymerized with monofunctional monomers to create crosslinked materials with tailored properties. The concentration of this compound is a critical parameter that dictates the crosslink density and, consequently, the material's characteristics.
The copolymerization of styrene with this compound is a common method for producing highly crosslinked polystyrene networks, which are used in applications like ion-exchange resins. Research has shown that this compound is a more effective crosslinking agent than the more commonly used divinylbenzene (DVB) for enhancing thermal stability. nih.govsemanticscholar.org
In styrene-trivinylbenzene copolymerization, the crosslinking monomer (TVB) often exhibits higher reactivity than styrene, leading to its preferential consumption in the early stages of the reaction. smolecule.com This results in a heterogeneous network structure with regions of varying crosslink density. smolecule.com
Pyrolysis studies conducted in a vacuum have demonstrated the superior thermal stability of styrene-TVB copolymers. Polythis compound has a much higher thermal stability than polydivinylbenzene (PDVB), and incorporating just 25% of TVB into a styrene copolymer can achieve a thermal stability comparable to that of a PDVB homopolymer. nih.govsemanticscholar.org The energy required to initiate thermal degradation (activation energy) is also significantly higher for copolymers containing TVB. nih.govsemanticscholar.org
| Polymer System | Crosslinker Content (%) | Activation Energy for Thermal Degradation (kcal/mole) | Styrene Monomer Yield upon Pyrolysis |
| Polystyrene | 0% | - | High |
| Styrene-DVB Copolymer | 2% | 53 | Slightly greater than polystyrene |
| Styrene-DVB Copolymer | 25% | 54 | Reduced |
| Styrene-DVB Copolymer | 48% | 58 | None |
| Styrene-TVB Copolymer | 25% | 61 | Reduced |
This table presents data on the activation energies for thermal degradation of various copolymers pyrolyzed in the temperature range of 330 to 390 °C. Data sourced from Straus and Madorsky (1961). nih.govsemanticscholar.org
Beyond polystyrene, this compound can be incorporated as a crosslinking agent into a variety of other polymer systems to enhance their thermomechanical properties. Its trifunctionality allows for the creation of robust networks in polymers derived from different vinyl monomers. For example, this compound has been cited as a potential crosslinking agent, alongside divinylbenzene, in the preparation of crosslinked acrylate copolymers. The incorporation of such a crosslinker is crucial for creating insoluble, three-dimensional polymer matrices.
The primary role of this compound in these diverse polymer backbones is to increase rigidity, improve solvent resistance, and raise the service temperature of the final material. The degree of property enhancement is directly related to the concentration of this compound used, which controls the final crosslink density of the polymer network.
Crosslinking Phenomena and Network Formation in this compound-Based Polymers
The defining characteristic of this compound in polymerization is its ability to form a densely crosslinked, three-dimensional polymer network. smolecule.com The formation of this network structure is essential for achieving desirable material properties such as high mechanical strength, thermal stability, and chemical resistance.
The trifunctional nature of this compound means that each monomer unit can act as a junction point connecting three different polymer chains. This leads to a significantly higher crosslink density and more rigid network structures compared to those formed with difunctional crosslinkers like divinylbenzene. smolecule.com This enhanced network integrity results in materials with improved mechanical stability and reduced swelling in solvents. smolecule.com For specialized applications such as ion-exchange resins, the higher functionality of this compound creates a more rigid matrix that maintains high exchange capacity while exhibiting less swelling in aqueous environments. smolecule.com
The process of network formation is influenced by synthesis parameters such as monomer concentration, temperature, and the type of solvent used. smolecule.com These conditions can affect the phase separation behavior during polymerization, which in turn dictates the porosity and architecture of the final polymer network. smolecule.com The precise control over these parameters allows for the design of complex three-dimensional polymer frameworks with tailored properties. smolecule.com
Crosslinking Agent Functionality and Density in this compound-Based Systems
This compound's primary role in polymerization is that of a crosslinking agent, introducing junction points that connect linear polymer chains into a cohesive, insoluble network. The trifunctionality of TVB significantly influences the crosslinking dynamics and the resulting network properties.
In copolymerizations, for instance with styrene, the higher reactivity of this compound compared to styrene leads to its preferential consumption during the initial stages of the polymerization process. This phenomenon can result in a heterogeneous distribution of crosslinks within the final polymer network, creating regions with varying crosslink densities. The higher number of vinyl groups in TVB compared to the more common divinylbenzene (DVB) means that gelation, the point at which an infinite network is formed, occurs at lower monomer conversions. This early gelation has significant implications for the final network structure, as it restricts molecular mobility and influences subsequent crosslinking reactions.
The increased crosslinking capability of this compound imparts superior performance characteristics to materials such as ion-exchange resins when compared to those based on divinylbenzene. The resulting polymers exhibit enhanced mechanical stability and reduced swelling in solvents. This is a direct consequence of the higher crosslink density, which creates a more rigid and tightly bound network structure. However, this increased density also leads to smaller effective pore sizes and a reduced internal surface area, which can impact the accessibility of functional sites within the polymer matrix to larger molecules. Despite this, for many applications, the benefits of improved mechanical and chemical stability outweigh these limitations.
The relationship between the concentration of this compound and the resulting crosslink density is a critical parameter in designing polymers with specific properties. While direct quantitative data is often specific to the particular polymer system and reaction conditions, the general trend is a direct correlation between the initial TVB concentration and the final crosslink density of the polymer.
Modulating Network Architecture through this compound Content
The concentration of this compound used in the polymerization mixture is a key determinant of the final network architecture of the resulting polymer. By carefully controlling the TVB content, it is possible to modulate properties such as pore size, surface area, and mechanical strength.
The formation of a porous structure in this compound-based polymers is also critically dependent on the phase separation behavior that occurs during polymerization, particularly when a porogen is used. A porogen is a solvent that is a good solvent for the monomers but a poor solvent for the resulting polymer. As polymerization proceeds, the growing polymer chains become insoluble in the porogen, leading to phase separation and the formation of a porous structure. The thermodynamic affinity between the polymer and the porogen plays a crucial role in determining the final morphology of the porous network. Non-solvating diluents, for example, tend to promote the formation of macroporous structures.
The mechanical properties of three-dimensional frameworks derived from this compound are directly linked to their topological characteristics. Networks with a higher crosslink density, achieved through higher TVB content, exhibit an increased elastic modulus and a reduced capacity for swelling in solvents, while maintaining excellent dimensional stability. The glass transition temperature of these networks also shows a significant increase with higher crosslink density, often exceeding 200°C for highly crosslinked systems.
The following table illustrates the general qualitative relationship between this compound concentration and the resulting polymer network properties:
| This compound Concentration | Crosslink Density | Pore Size | Porosity | Mechanical Modulus | Swelling Capacity |
| Low | Lower | Larger | Higher | Lower | Higher |
| High | Higher | Smaller | Lower | Higher | Lower |
Post-Polymerization Crosslinking Approaches for this compound-Derived Materials
Post-polymerization crosslinking, also known as post-synthesis modification, is a strategy used to further modify the properties of a pre-formed polymer. This can involve introducing additional crosslinks to enhance mechanical stability, alter porosity, or introduce new functionalities. While the concept is widely applied in polymer science, specific examples of post-polymerization crosslinking applied to materials initially synthesized with this compound are not extensively detailed in the provided search results. However, general principles of post-polymerization crosslinking can be discussed in the context of polymers containing residual vinyl groups, which would be present in this compound-derived materials if the initial polymerization is not carried to full conversion.
One common approach to post-polymerization crosslinking is hypercrosslinking . This technique typically involves a Friedel-Crafts alkylation reaction in a swollen state to create a rigid, microporous network. For instance, in polymers containing aromatic rings, such as those derived from styrene and this compound, a bifunctional electrophile can be used to create methylene bridges between the aromatic units, leading to a significant increase in surface area and microporosity. While studies have focused on the hypercrosslinking of divinylbenzene-based polymers, the same principles could theoretically be applied to this compound-containing networks.
Another potential avenue for post-polymerization crosslinking of this compound-derived materials is through reactions involving the unreacted, or "pendant," vinyl groups that may remain in the polymer network after the initial polymerization. These residual double bonds can serve as reactive sites for further crosslinking reactions.
Thiol-ene "click" chemistry is a versatile and efficient method for forming carbon-sulfur bonds. In the context of a this compound-derived polymer with residual vinyl groups, a multifunctional thiol compound could be reacted with these groups, often initiated by UV light or a radical initiator, to introduce additional crosslinks. This approach is known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups.
The Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, is another powerful tool for forming new covalent bonds. While the vinyl groups of this compound are dienophiles, they could potentially react with a multifunctional diene to create new crosslinks. The reversibility of some Diels-Alder reactions at elevated temperatures also offers the potential for creating thermally responsive or self-healing materials.
It is important to note that the application of these post-polymerization crosslinking techniques to this compound-derived materials would depend on several factors, including the accessibility of the residual vinyl groups within the polymer network and the compatibility of the reaction conditions with the existing polymer structure.
Reaction Kinetics and Mechanistic Studies Involving Trivinylbenzene
Kinetic Analysis of Polymerization Reactions with Trivinylbenzene
The polymerization of this compound, typically carried out via free-radical polymerization, leads to the formation of a dense and rigid three-dimensional network. The kinetics of such cross-linking polymerizations are complex due to the presence of three reactive vinyl groups, which can lead to varying reactivities and the early onset of gelation.
In copolymerization systems, such as with styrene (B11656), the kinetic behavior is influenced by the relative reactivities of the monomers. Research indicates that in the copolymerization of styrene and this compound, there is a preferential consumption of the more reactive this compound monomer during the initial stages of the reaction. This leads to the formation of a heterogeneous network structure with regions of varying cross-link density. The initial polymer network is rich in this compound units, and as the polymerization progresses, the remaining monomer mixture becomes enriched in styrene.
The higher reactivity of this compound compared to divinylbenzene (B73037) (DVB) and styrene results in a more rapid formation of a cross-linked network. This accelerated cross-linking dynamic is a key factor in determining the final morphology and properties of the resulting polymer, including its porosity and mechanical stability. The sulfonation kinetics of polymers containing this compound also differ from those with divinylbenzene, with different isomers exhibiting varying sulfonation rates.
Photophysical Studies of this compound-Containing Materials
The photophysical properties, such as absorption and fluorescence, of polymers are often dictated by the nature of the chromophores within their structure and their intermolecular interactions. For polymers containing aromatic rings and vinyl groups, such as those derived from this compound, the electronic structure would be expected to give rise to absorption in the ultraviolet region.
However, specific research detailing the photophysical characteristics, like fluorescence spectra or quantum yields, of homopolymers or copolymers of this compound is not extensively available in the reviewed literature. In related styryl-benzene compounds, the introduction of bulky substituents has been shown to influence the photophysical properties by preventing undesirable π-π intermolecular interactions that can lead to fluorescence quenching in the solid state. uclm.es Given the rigid, three-dimensional network created by this compound, it is plausible that this structure could inhibit intermolecular interactions that would otherwise affect the emissive properties of the material. Further research is needed to fully characterize the photophysical behavior of this compound-based materials.
Investigating Catalytic Reactions Mediated by this compound-Derived Supports
The highly cross-linked and porous nature of polymers derived from this compound makes them suitable candidates for use as catalyst supports. These materials, often referred to as hypercrosslinked polymers (HCPs), can be synthesized to have high surface areas and controlled pore sizes, which are desirable characteristics for heterogeneous catalysis. jcatalysis.com
The synthesis of these supports often involves a Friedel-Crafts alkylation reaction, which creates a rigid, porous network. bohrium.com The resulting porous organic polymers can serve as a robust platform for immobilizing catalytically active species, such as metal nanoparticles. The high surface area allows for a good dispersion of the active sites, which can enhance catalytic activity.
While the potential for this compound-derived polymers as catalyst supports is clear from their structural properties, specific examples of their application in mediating catalytic reactions are not widely detailed in the available literature. However, the broader class of hypercrosslinked polymers, which can be prepared from precursors like this compound, have been explored as supports for catalysts in various reactions, including hydrogenation. jcatalysis.commatec-conferences.org The stability and tunable porosity of this compound-based networks suggest they could be effective supports for a range of catalytic applications, warranting further investigation.
Advanced Characterization Techniques for Trivinylbenzene Based Materials
Spectroscopic Analysis of Trivinylbenzene Polymer Architectures
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound polymers, confirming the conversion of vinyl groups, and analyzing the resulting polymer architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for probing the chemical structure of this compound and its polymers. Both ¹H and ¹³C NMR are employed to track the polymerization process and characterize the final polymer structure.
During the polymerization of this compound, the key indicators are the signals corresponding to the vinyl group protons and carbons. In ¹H NMR, the vinyl protons of the TVB monomer typically appear in the 5.0-7.0 ppm range. The disappearance or significant reduction in the intensity of these peaks is a clear indication of the vinyl groups' consumption during polymerization. The aromatic protons on the benzene ring, however, remain, though their signals may broaden in the polymer spectrum due to reduced molecular motion.
Similarly, ¹³C NMR spectroscopy is used to monitor the conversion of the vinyl groups. The signals for the sp²-hybridized carbons of the vinyl groups in the monomer are replaced by signals corresponding to the sp³-hybridized carbons of the saturated polymer backbone. The high degree of cross-linking in poly(this compound) results in significant signal broadening in solid-state NMR spectra, which can provide information about the rigidity and local environment of the polymer network.
Table 1: Comparison of Typical NMR Chemical Shifts (δ) for this compound Monomer and Polymer
| Nucleus | Functional Group | Monomer (in CDCl₃) | Polymer (Solid-State) | Interpretation |
| ¹H | Aromatic (Ar-H) | ~7.4 ppm | Broad signal ~7.0-8.0 ppm | Broadening indicates restricted motion in the polymer network. |
| ¹H | Vinyl (=CH₂) | ~5.3 ppm, ~5.8 ppm | Signals disappear or are greatly diminished | Indicates consumption of vinyl groups upon polymerization. |
| ¹H | Vinyl (-CH=) | ~6.7 ppm | Signals disappear or are greatly diminished | Indicates consumption of vinyl groups upon polymerization. |
| ¹³C | Aromatic (Ar-C) | ~137 ppm (quat.), ~125 ppm (CH) | Broad signals ~120-140 ppm | Broadening reflects the rigid polymer structure. |
| ¹³C | Vinyl (-CH=) | ~136 ppm | Signal disappears | Confirms polymerization of the vinyl group. |
| ¹³C | Vinyl (=CH₂) | ~115 ppm | Signal disappears | Confirms polymerization of the vinyl group. |
| ¹³C | Polymer Backbone | Not Present | Broad signal ~40-50 ppm | Appearance of sp³ carbons confirms the formation of the polymer backbone. |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying functional groups and monitoring chemical changes during the polymerization of this compound. These two techniques are complementary; FTIR is more sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. researchgate.net
In the context of this compound, FTIR spectroscopy is particularly useful for tracking the disappearance of the vinyl groups. Key vibrational bands associated with the vinyl groups include the C=C stretching vibration and the C-H out-of-plane bending vibrations. The intensity of these bands decreases significantly as the polymerization proceeds.
Raman spectroscopy is also highly effective for this analysis. The C=C stretching vibration of the vinyl group gives a strong signal in the Raman spectrum. researchgate.net This, along with the aromatic ring vibrations, can be used to monitor the extent of reaction. Because water is a weak Raman scatterer, this technique can be advantageous for monitoring polymerization in aqueous media. wikipedia.org
Table 2: Key Vibrational Frequencies for this compound Monomer and Polymer
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique | Observation During Polymerization |
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | FTIR, Raman | Peak remains, may show slight shifts or broadening. |
| C=C Stretch (Vinyl) | -CH=CH₂ | ~1630 | FTIR, Raman | Intensity decreases significantly or disappears. |
| C=C Stretch (Aromatic) | Ar C=C | 1600, 1580, 1500 | FTIR, Raman | Peaks remain, serve as an internal reference. |
| C-H Out-of-Plane Bend | Vinyl (-CH=CH₂) | 990, 910 | FTIR | Intensity decreases significantly or disappears. |
| C-H Out-of-Plane Bend | 1,3,5-Trisubstituted | ~880-860 | FTIR | Peak remains, characteristic of the benzene ring substitution. |
Chromatographic Methods for Molecular Weight and Distribution Assessment
Characterizing the molecular weight and its distribution is fundamental to predicting the physical and mechanical properties of polymers. However, the highly cross-linked and often insoluble nature of fully cured this compound networks presents challenges for traditional polymer characterization techniques.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of soluble polymers. researchgate.netselectscience.net The method separates molecules based on their hydrodynamic volume in solution. azom.combitesizebio.com Larger molecules elute faster than smaller molecules. GPC can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
For this compound-based materials, GPC/SEC is applicable primarily in the early stages of polymerization when the resulting polymers are still soluble. It can be used to study the kinetics of polymerization and the formation of branched or pre-gel structures. Once the system forms a cross-linked network (gel), it becomes insoluble and can no longer be analyzed by GPC.
Table 3: Parameters Obtainable from GPC/SEC for Soluble this compound Polymers
| Parameter | Symbol | Description |
| Number-Average Molecular Weight | Mₙ | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight | Mₒ | An average molecular weight that is biased towards larger molecules. |
| Polydispersity Index | PDI | A measure of the breadth of the molecular weight distribution (Mₒ/Mₙ). A value of 1 indicates a monodisperse sample. |
Light scattering techniques are non-invasive methods that provide information about the size and molecular weight of polymers and particles in solution.
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. lsinstruments.ch It is an absolute method for determining the weight-average molecular weight (Mw) of soluble polymers without the need for column calibration. malvernpanalytical.com For molecules large enough to exhibit angular-dependent scattering, SLS can also determine the radius of gyration (Rg), which provides information about the size and shape of the polymer coil in solution. lsinstruments.ch
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles in suspension. malvernpanalytical.comnih.gov DLS is used to determine the hydrodynamic radius (Rh) of polymers or particles. nih.govmit.edu This technique is particularly useful for characterizing this compound-based nanoparticles, microgels, or other colloidal structures that can be dispersed in a liquid. researchgate.net
Table 4: Information from Light Scattering Techniques for this compound-Based Materials
| Technique | Primary Measurement | Derived Parameters | Applicability to TVB Systems |
| Static Light Scattering (SLS) | Time-averaged scattered light intensity | Absolute Weight-Average Molecular Weight (Mₒ), Radius of Gyration (R₉), Second Virial Coefficient (A₂) | Analysis of soluble pre-polymers and branched structures. |
| Dynamic Light Scattering (DLS) | Scattered light intensity fluctuations | Hydrodynamic Radius (Rₕ), Size Distribution, Polydispersity | Characterization of TVB-based nanoparticles, microgels, and colloidal suspensions. |
Thermal Analysis of Polymer Transitions and Stability
Thermal analysis techniques are critical for evaluating the performance of this compound-based polymers at elevated temperatures. They provide data on thermal stability, decomposition behavior, and transition temperatures.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net For poly(this compound), TGA is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the amount of char residue at high temperatures. The high degree of cross-linking in this compound polymers imparts excellent thermal stability. Studies have shown that poly(this compound) has a much higher thermal stability than poly(divinylbenzene). semanticscholar.org Copolymers of styrene (B11656) with even 25% this compound can exhibit thermal stability comparable to that of pure poly(divinylbenzene). semanticscholar.org The degradation of these highly cross-linked polymers does not typically yield monomer but instead produces hydrogen, hydrocarbon fragments, and a significant carbonaceous residue. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. azom.comsci-hub.se DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting (for crystalline polymers), and curing exotherms. For amorphous, cross-linked polymers like poly(this compound), the most important parameter obtained from DSC is the glass transition temperature. The Tg represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state. A high Tg is characteristic of highly cross-linked polymers and is a key indicator of their performance capabilities at high temperatures.
Table 5: Thermal Properties of this compound-Based Copolymers
| Material Composition | Pyrolysis Temperature Range (°C) | Activation Energy of Degradation (kcal/mole) | Key Findings |
| Polystyrene (PS) | ~360-420 | - | Serves as a baseline for thermal stability. |
| Styrene-DVB (25%) | 330-390 | 54 | Increased stability compared to pure polystyrene. |
| Poly(divinylbenzene) (PDVB) | 330-390 | 65 | Significantly more stable than low-crosslink copolymers. |
| Styrene-TVB (25%) | 330-390 | 61 | Stability is comparable to pure PDVB, indicating high cross-linking efficiency of TVB. |
| Data derived from studies on copolymers of styrene with divinylbenzene (B73037) (DVB) and this compound (TVB). semanticscholar.orgnih.gov |
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is indispensable for evaluating the thermal stability and decomposition profile of this compound-based materials. The high degree of cross-linking in polythis compound (PTVB) imparts significant thermal stability compared to linear polymers like polystyrene.
Research on the pyrolysis of PTVB shows that it does not depolymerize to yield significant amounts of monomer. Instead, its degradation mechanism involves the scission of carbon-carbon bonds within the network, leading to the formation of a complex mixture of gaseous products and a substantial amount of carbonaceous char residue. This high char yield is a characteristic feature of highly cross-linked aromatic polymers and contributes to their flame-retardant properties.
Studies comparing the thermal stability of copolymers of styrene with divinylbenzene (DVB) and this compound (TVB) have shown that TVB is a more effective cross-linking agent for enhancing thermal stability. For instance, a styrene-TVB copolymer with 25% TVB can exhibit thermal stability comparable to that of polydivinylbenzene. semanticscholar.org The activation energy for thermal degradation, a measure of the energy barrier for decomposition, is also significantly higher for polymers with a higher degree of cross-linking.
Table 2: Thermal Degradation Data for this compound Copolymers semanticscholar.orgnih.gov
| Polymer Composition | Temperature for Max. Decomposition Rate (°C) | Activation Energy (kcal/mol) | Volatilized Products at 417 °C (%) |
| Polystyrene | ~400 | ~55 | 100 |
| Styrene-DVB (25%) | ~420 | 54 | 60.1 |
| Styrene-TVB (25%) | ~435 | 61 | 35.8 |
| Polydivinylbenzene (PDVB) | ~440 | 65 | 34.4 |
| Polythis compound (PTVB) | >450 | >65 | ~20 |
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials by applying a sinusoidal stress and measuring the resultant strain. researchgate.net For this compound-based polymers, DMA provides crucial information about the material's stiffness (storage modulus, E'), energy dissipation characteristics (loss modulus, E''), and damping behavior (tan δ) over a range of temperatures and frequencies. mdpi.com
A typical DMA thermogram for a TVB-based polymer shows three distinct regions:
Glassy Region: At low temperatures, the material is rigid, exhibiting a high storage modulus (E').
Glass Transition Region: As the temperature increases through the Tg, there is a sharp drop in the storage modulus, indicating softening of the material. The loss modulus (E'') and tan δ (the ratio of E''/E') both go through a maximum in this region. The peak of the tan δ curve is often used as an indicator of the glass transition temperature.
Rubbery Plateau: Above the Tg, the material is in a rubbery state. For a highly cross-linked material like PTVB, the storage modulus does not drop to zero but remains at a relatively high value, forming a rubbery plateau. The height of this plateau is directly related to the cross-link density of the polymer network.
Table 3: Representative DMA Data for a Highly Cross-linked this compound-Based Polymer
| Temperature (°C) | Storage Modulus (E') (GPa) | Loss Modulus (E'') (GPa) | Tan Delta (tan δ) | Material State |
| 30 | 3.5 | 0.05 | 0.014 | Glassy |
| 150 | 3.2 | 0.15 | 0.047 | Glassy |
| 170 | 2.0 | 0.80 | 0.400 | Glass Transition (Onset) |
| 185 | 0.5 | 1.05 | 2.100 | Glass Transition (Peak Tan δ) |
| 200 | 0.1 | 0.40 | 4.000 | Glass Transition (End) |
| 250 | 0.05 | 0.01 | 0.200 | Rubbery Plateau |
Note: This data is representative and illustrates the typical behavior of a thermoset polymer during DMA analysis.
Surface and Morphological Characterization
Understanding the surface chemistry and physical microstructure of this compound-based materials is vital for applications where surface interactions and structural integrity are paramount.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to determine the elemental and molecular composition of the outermost few nanometers of a material's surface. nih.govresearchgate.net A pulsed primary ion beam sputters secondary ions from the sample surface, which are then analyzed based on their mass-to-charge ratio.
For this compound-based materials, ToF-SIMS can be used to:
Verify Surface Composition: Confirm the presence of the aromatic polymer structure on the surface.
Detect Surface Contaminants: Identify any low-molecular-weight contaminants or additives that may have migrated to the surface.
Analyze Surface Modification: Characterize changes in surface chemistry after treatments like plasma etching or functionalization.
Identify Unreacted Moieties: Detect the presence of unreacted vinyl groups on the surface, providing insight into the completeness of the polymerization at the surface.
The high mass resolution of ToF-SIMS allows for the differentiation of various hydrocarbon fragments, providing a detailed fingerprint of the polymer surface.
Table 4: Expected Characteristic Positive Ions in ToF-SIMS Analysis of Polythis compound
| Mass-to-Charge Ratio (m/z) | Possible Ion Fragment |
| 77 | C₆H₅⁺ |
| 91 | C₇H₇⁺ |
| 103 | C₈H₇⁺ (Vinylphenyl) |
| 105 | C₈H₉⁺ |
| 115 | C₉H₇⁺ |
| 128 | C₁₀H₈⁺ (Naphthyl-like fragment) |
| 158 | C₁₂H₁₄⁺ (this compound monomer fragment) |
X-Ray Diffraction (XRD) for Structural Insights
X-Ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of materials. It is particularly useful for distinguishing between crystalline and amorphous structures. Crystalline materials produce sharp diffraction peaks at specific angles (related by Bragg's Law), while amorphous materials produce broad, diffuse scattering patterns.
Due to the random, three-dimensional network formed by the polymerization of its three vinyl groups, polythis compound is inherently an amorphous solid. An XRD analysis of a PTVB sample would therefore be expected to show a broad "amorphous halo" centered over a wide range of 2θ angles, typically in the 15-30° range for polymers. The absence of sharp peaks confirms the lack of long-range ordered crystalline domains. This amorphous nature is responsible for the isotropic (uniform in all directions) properties of TVB-based materials.
Microscopy Techniques for Microstructure and Micromechanical Properties
Various microscopy techniques are employed to visualize the physical structure and measure the mechanical properties of this compound-based materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): SEM is widely used to study the surface topography and morphology of materials. For porous TVB copolymers (e.g., styrene-divinylbenzene-trivinylbenzene beads used in chromatography), SEM can reveal the size, distribution, and interconnectivity of pores, which are critical for their performance as separation media. researchgate.net
Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of a material's surface. In addition to imaging, AFM can be used in indentation mode (nanoindentation) to probe local micromechanical properties. nih.govnih.gov By pressing a sharp tip into the polymer surface and measuring the resulting force-displacement curve, properties such as local elastic modulus and hardness can be determined. azom.comcam.ac.uk This is particularly useful for assessing the homogeneity of the cross-linked network and identifying any local variations in mechanical performance.
Table 5: Information from Microscopy Techniques for TVB-Based Materials
| Technique | Information Obtained | Relevance |
| Scanning Electron Microscopy (SEM) | Surface topography, pore size and distribution (for porous materials), fracture surface analysis. | Quality control of porous beads, understanding failure mechanisms. |
| Atomic Force Microscopy (AFM) - Imaging | High-resolution 3D surface topography, surface roughness. | Characterizing surface finish and texture at the nanoscale. |
| Atomic Force Microscopy (AFM) - Nanoindentation | Local elastic modulus, hardness, viscoelastic response. | Assessing mechanical homogeneity, understanding structure-property relationships at the micro-level. |
Theoretical and Computational Chemistry Approaches to Trivinylbenzene Systems
Molecular Modeling of Trivinylbenzene Polymerization and Crosslinking
Molecular modeling, particularly through molecular dynamics (MD) simulations, is a key method for studying the formation and properties of this compound-based polymer networks. mdpi.comresearchgate.net These simulations model the system at the atomic level, allowing for the observation of the dynamic process of polymerization and crosslinking over time.
Reactive force fields (e.g., ReaxFF) or multi-stage simulation protocols are employed to model the chemical reactions of polymerization. In these simulations, a virtual reaction vessel is created containing this compound monomers and an initiator. The simulation then proceeds by allowing the molecules to move and react based on predefined criteria, such as proximity and orientation of the vinyl groups. This approach allows for the tracking of the network's evolution, including the rate of monomer consumption, the formation of crosslinks, and the onset of gelation.
Key research findings from molecular modeling of similar crosslinking polymer systems include:
Network Topology: Simulations can reveal the three-dimensional structure of the crosslinked polymer, identifying the distribution of crosslinks, the presence of unreacted vinyl groups, and the formation of structural heterogeneities.
Crosslink Density: The simulations can quantify the degree of crosslinking, a critical parameter that dictates the material's mechanical and thermal properties. The relationship between initiator concentration, monomer concentration, and the final crosslink density can be systematically explored.
Mechanical Properties: Once the polymer network is computationally "synthesized," its mechanical properties, such as the elastic modulus, shear modulus, and bulk modulus, can be calculated by applying virtual strain to the simulation box and measuring the stress response. nih.govmdpi.com
Glass Transition Temperature (Tg): MD simulations can predict the glass transition temperature by simulating the material's response to temperature changes, such as monitoring the change in density or specific volume.
Different levels of simulation detail can be used, from all-atom MD, which provides high chemical specificity, to coarse-grained MD, which allows for the simulation of larger systems over longer timescales by grouping atoms into larger "beads." mdpi.comresearchgate.net
Table 1: Parameters Obtainable from Molecular Dynamics Simulations of Polymerization
| Parameter | Description | Simulation Method |
|---|---|---|
| Crosslink Density | The number of effective crosslinks per unit volume. Governs stiffness and swelling behavior. | Reactive MD, Coarse-Grained MD |
| Young's Modulus | A measure of the material's stiffness under tensile stress. | MD with virtual tensile testing |
| Shear Modulus | A measure of the material's resistance to shearing deformation. | MD with virtual shear testing |
| Glass Transition Temp. (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | MD simulations over a range of temperatures (NVT or NPT ensembles) |
| Degree of Conversion | The percentage of vinyl groups that have reacted during the polymerization process. | Reactive MD |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. diva-portal.org For this compound, DFT calculations can provide fundamental insights into its chemical behavior before polymerization occurs. These calculations typically use hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or larger to achieve a balance between accuracy and computational cost. globalresearchonline.netresearchgate.netresearchgate.net
Key research findings from DFT calculations on this compound and related molecules include:
Molecular Geometry: DFT is used to determine the most stable three-dimensional structure of the this compound molecule by finding the geometry with the lowest energy.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netscispace.com
Reactivity Descriptors: DFT allows for the calculation of various parameters that quantify chemical reactivity. These include chemical potential (μ), which measures the tendency of electrons to escape; chemical hardness (η), which measures resistance to charge transfer; and the global electrophilicity index (ω), which quantifies the molecule's ability to accept electrons. researchgate.net
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) indicate sites susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the vinyl groups are expected to be electron-rich regions, confirming their role as the primary sites for polymerization reactions. scispace.com
Table 2: Representative DFT-Calculated Reactivity Descriptors for Aromatic Systems
| Property | Symbol | Typical Value Range (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.0 to -9.5 | Indicates electron-donating ability; higher values mean easier electron removal. |
| LUMO Energy | ELUMO | -0.1 to -2.5 | Indicates electron-accepting ability; lower values mean easier electron acceptance. |
| HOMO-LUMO Gap | ΔE | 4.0 to 7.0 | Indicates chemical stability and reactivity; a smaller gap implies higher reactivity. scispace.com |
| Chemical Potential | μ | -3.0 to -4.5 | Measures the escaping tendency of electrons; a negative value indicates stability. globalresearchonline.netresearchgate.net |
| Chemical Hardness | η | 2.0 to 3.5 | Measures resistance to deformation of the electron cloud. |
| Global Electrophilicity Index | ω | 1.5 to 2.5 | Quantifies the propensity of a species to accept electronic charge. |
Grand-Canonical Monte Carlo (GCMC) Simulations for Porous Materials
When this compound is polymerized under specific conditions, it can form hyper-crosslinked polymers with significant porosity. Grand-Canonical Monte Carlo (GCMC) is the most common simulation technique for characterizing the performance of such porous materials for applications like gas storage and separation. researchgate.net
In a GCMC simulation, the porous material (the adsorbent, derived from a structure obtained via molecular modeling) is placed in a simulation box. The simulation then attempts to insert, delete, or move gas molecules (the adsorbate) within the box at a fixed chemical potential (related to pressure), volume, and temperature. researchgate.net By running simulations at various pressures, one can construct theoretical adsorption isotherms.
Key research findings from GCMC simulations on porous polymers include:
Adsorption Isotherms: GCMC directly predicts the amount of gas adsorbed by the material at different pressures, which is a primary metric for its storage capacity. mdpi.combohrium.com
Gas Selectivity: By simulating mixtures of gases (e.g., CO₂ and N₂), GCMC can calculate the preferential adsorption of one gas over another. This is critical for designing materials for gas separation applications. mdpi.com The selectivity is often calculated from the ratio of the molar amounts of the individual gases adsorbed from the mixture.
Isosteric Heat of Adsorption (Qst): This thermodynamic quantity, which indicates the strength of the interaction between the gas molecules and the polymer surface, can be calculated from isotherms simulated at different temperatures. A higher Qst suggests stronger binding.
Pore Size Distribution: GCMC can be used to probe the accessible pore volume and provide insights into the pore size distribution of the simulated material. researchgate.net
Table 3: Typical Outputs from GCMC Simulations of Gas Adsorption
| Output Parameter | Description | Typical Units | Application |
|---|---|---|---|
| Gas Uptake | The amount of gas adsorbed per unit mass of the adsorbent material at a given pressure and temperature. | mmol/g or cm³/g | Gas Storage |
| Adsorption Isotherm | A plot of gas uptake versus pressure at a constant temperature. | (mmol/g) vs (bar) | Material Characterization |
| CO₂/N₂ Selectivity | The ratio of the adsorption affinity of CO₂ to that of N₂. | Dimensionless | Flue Gas Separation |
| Isosteric Heat of Adsorption (Qst) | The energy released upon adsorption, indicating the strength of adsorbent-adsorbate interactions. | kJ/mol | Thermodynamic Analysis |
Reaction Pathway Analysis and Transition State Investigations
Understanding the mechanism of a chemical reaction, such as the vinyl addition polymerization of this compound, requires identifying the intermediate steps and the energy barriers associated with them. Computational chemistry offers methods to map out the entire reaction pathway from reactants to products.
This analysis involves locating the transition state (TS) for each elementary reaction step. wikipedia.orgucsb.edu A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the lowest energy path between a reactant and a product. libretexts.org It is a first-order saddle point on the potential energy surface. ucsb.edu
Key computational approaches and findings include:
Transition State Searching: Algorithms like the synchronous transit-guided quasi-Newton (QST2/QST3) method or dimer methods are used to locate the TS geometry. A successful TS search is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu
Activation Energy (Ea): The energy difference between the transition state and the reactants defines the activation energy barrier. mdpi.com According to transition state theory, the rate of a reaction is exponentially dependent on this barrier, with lower barriers leading to faster reactions. wikipedia.orglibretexts.org
Reaction Coordinate Mapping: By mapping the energy changes as the geometry moves from reactant, through the transition state, to the product, a reaction energy profile is constructed. This profile provides a visual representation of the reaction's thermodynamics and kinetics.
Thermodynamic Parameters of Activation: From the frequency calculations, it is also possible to compute other important thermodynamic quantities, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), which together determine the Gibbs free energy of activation (ΔG‡). wikipedia.org
For this compound polymerization, these methods can be used to compare the activation energies for the propagation of the three different vinyl groups, investigate the influence of steric hindrance, and understand the kinetics of the crosslinking reactions.
Table 4: Key Parameters in Reaction Pathway Analysis
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Activation Energy | Ea | The minimum energy required to initiate the chemical reaction. The difference in energy between the transition state and reactants. mdpi.com | Determines the temperature sensitivity of the reaction rate (Arrhenius equation). |
| Enthalpy of Activation | ΔH‡ | The change in enthalpy when the reactants form the transition state complex. | Related to the energy of bond breaking and formation. |
| Entropy of Activation | ΔS‡ | The change in entropy when the reactants form the transition state complex. wikipedia.org | Reflects the change in disorder (e.g., loss of rotational/translational freedom) in forming the TS. |
| Gibbs Free Energy of Activation | ΔG‡ | The overall energy barrier to the reaction, combining enthalpy and entropy effects (ΔG‡ = ΔH‡ - TΔS‡). | Directly related to the absolute reaction rate constant via the Eyring equation. wikipedia.org |
Emerging Research Directions and Future Outlook
Trivinylbenzene-Derived Materials as Catalyst Supports and in Heterogeneous Catalysis
The high degree of crosslinking and inherent porosity of polymers derived from this compound make them excellent candidates for use as catalyst supports in heterogeneous catalysis. orientjchem.org These materials offer a stable and robust framework for immobilizing catalytically active species, such as metal nanoparticles, preventing their aggregation and facilitating their recovery and reuse. orientjchem.orgmdpi.com
This compound-based polymers can be synthesized as porous organic polymers (POPs), which possess high surface areas and tunable pore sizes. mdpi.commdpi.com These properties are crucial for effective catalysis, as they allow for efficient mass transport of reactants and products to and from the active catalytic sites. The chemical inertness of the polystyrene-like backbone of this compound polymers ensures their stability under a wide range of reaction conditions. nih.gov
Researchers have successfully anchored various metal nanoparticles, including silver (Ag) and palladium (Pd), onto this compound-based supports. nih.gov These hybrid materials have demonstrated high catalytic activity in a variety of organic reactions, such as the reduction of nitrophenols and the oxidation of alcohols. nih.gov The polymer support not only stabilizes the nanoparticles but can also influence the catalytic activity and selectivity. orientjchem.org The ability to functionalize the this compound monomer prior to polymerization allows for the introduction of specific chemical groups that can interact with the metal nanoparticles and modulate their catalytic properties. orientjchem.org
The table below highlights the advantages of using this compound-derived materials as catalyst supports.
| Feature | Description | Significance in Catalysis |
| High Crosslink Density | The three vinyl groups of this compound lead to the formation of a rigid and highly crosslinked polymer network. | Provides excellent mechanical and thermal stability to the catalyst support, ensuring its durability in harsh reaction conditions. nih.gov |
| Tunable Porosity | The polymerization conditions can be controlled to create materials with a wide range of pore sizes, from micropores to macropores. | Allows for the optimization of mass transport within the catalyst, enhancing reaction rates and preventing diffusion limitations. mdpi.combohrium.com |
| High Surface Area | This compound-based porous polymers can exhibit very high specific surface areas. | Provides a large number of sites for the anchoring of catalytically active species, leading to higher catalyst loading and activity. mdpi.comnih.gov |
| Chemical Inertness | The hydrocarbon backbone of the polymer is generally resistant to chemical attack. | Ensures the stability of the support under various reaction conditions, including acidic, basic, and oxidizing environments. nih.gov |
| Functionalizability | The benzene ring of this compound can be modified with various functional groups before or after polymerization. | Enables the tailoring of the surface chemistry of the support to enhance catalyst-support interactions and modulate catalytic performance. orientjchem.org |
Advanced Functional Materials from this compound
The unique combination of a rigid aromatic core and three polymerizable vinyl groups makes this compound a valuable building block for a wide array of advanced functional materials. wiley-vch.deresearchgate.net Its ability to form highly crosslinked and porous structures is key to its utility in applications ranging from separation science to energy storage.
One significant application of this compound is in the preparation of monolithic stationary phases for chromatography . nih.gov Monoliths are continuous porous structures that offer advantages over traditional packed columns, such as lower backpressure and faster separation times. nih.govutm.my this compound is often copolymerized with other monomers, like styrene (B11656) or divinylbenzene (B73037), to create rigid and porous monoliths with tailored surface chemistries for various chromatographic techniques, including reversed-phase and hydrophilic interaction liquid chromatography. nih.govresearchgate.netnih.gov The high crosslinking density provided by this compound contributes to the mechanical stability of the monolith, allowing for operation at high flow rates. nih.gov
Furthermore, this compound is a key component in the synthesis of porous organic frameworks (POFs) and other porous polymers. researchgate.net These materials are characterized by their high surface area, low density, and permanent porosity. By carefully selecting the co-monomers and polymerization conditions, the pore size and surface functionality of this compound-based porous polymers can be precisely controlled. This tunability makes them promising materials for gas storage and separation, as well as for use as scaffolds in tissue engineering and as drug delivery systems. researchgate.net
The following table provides an overview of advanced functional materials derived from this compound and their key properties and applications.
| Material Type | Key Properties | Primary Applications |
| Monolithic Stationary Phases | High permeability, low backpressure, tunable surface chemistry, good mechanical stability. nih.govutm.my | High-performance liquid chromatography (HPLC), solid-phase extraction. nih.govresearchgate.netnih.gov |
| Porous Organic Polymers (POPs) | High surface area, permanent porosity, low density, good thermal and chemical stability. mdpi.comresearchgate.net | Gas storage and separation, catalysis, environmental remediation. mdpi.combohrium.com |
| Crosslinked Polymer Resins | High mechanical strength, solvent resistance, controlled swelling. | Ion-exchange resins, adsorbents for pollutant removal. |
Bio-Inspired and Sustainable Approaches in this compound Polymer Chemistry
The field of polymer chemistry is increasingly looking towards nature for inspiration in designing new materials and processes. nih.govstanford.edu While direct bio-inspired applications of this compound are still emerging, its versatile chemistry lends itself to the development of materials that mimic biological functions or are derived from more sustainable resources.
One area of interest is the development of bio-inspired copolymers where this compound could act as a crosslinking agent to impart structural integrity to polymers containing bio-inspired functional groups. conicet.gov.ar For example, incorporating this compound into polymers that mimic the self-healing properties of biological tissues or the specific recognition capabilities of enzymes could lead to the creation of advanced materials with novel functionalities.
From a sustainability perspective, a major focus is on the production of benzene, the precursor to this compound, from renewable resources . chemistryviews.orgresearchgate.net Traditionally derived from fossil fuels, there is a growing effort to produce benzene from biomass or through the catalytic conversion of carbon dioxide. researchgate.net Success in these endeavors would significantly improve the environmental footprint of this compound and the materials derived from it. These "green" routes to benzene are currently at various stages of development, with some showing promise for future commercialization. chemistryviews.orgresearchgate.net
The table below outlines potential bio-inspired and sustainable approaches related to this compound polymer chemistry.
| Approach | Description | Potential Impact |
| Bio-Inspired Functional Copolymers | Incorporating this compound as a crosslinker in polymers containing monomers that mimic biological molecules or functions. conicet.gov.ar | Development of smart materials with properties such as self-healing, stimuli-responsiveness, and molecular recognition. |
| Renewable Benzene Production | Synthesizing benzene from non-fossil fuel feedstocks such as biomass or CO2. chemistryviews.orgresearchgate.net | Reduces the carbon footprint of this compound and its derivatives, contributing to a more sustainable chemical industry. |
| Green Polymerization Techniques | Utilizing more environmentally friendly solvents, catalysts, and reaction conditions for the polymerization of this compound. | Minimizes the environmental impact of polymer production and aligns with the principles of green chemistry. |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a reproducible synthesis protocol for Trivinylbenzene?
- Methodological Answer : Focus on precise experimental documentation, including reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the protocol addresses gaps in existing literature. Reproducibility requires detailed supplementary materials, such as step-by-step procedures and raw spectral data, as outlined in journal guidelines .
Q. Which spectroscopic techniques are most effective for characterizing this compound purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) for vinyl group configuration, Infrared (IR) spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight confirmation. Cross-validate results with elemental analysis and chromatographic methods (e.g., HPLC). Journals emphasize avoiding excessive chemical structures in figures and prioritizing clarity in data presentation .
Q. How should researchers approach literature reviews to identify unresolved questions about this compound’s reactivity?
- Methodological Answer : Systematically search databases (SciFinder, Reaxys) using keywords like "this compound crosslinking" or "vinyl polymerization kinetics." Differentiate primary sources (experimental studies) from reviews. Use citation management tools to track gaps, such as conflicting reports on solvent effects in radical reactions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Conduct controlled comparative studies under standardized conditions (e.g., TGA/DSC at identical heating rates). Employ statistical tools (ANOVA) to assess variability. Triangulate data with computational models (DFT calculations for bond dissociation energies) to identify outliers. Address experimental variables (e.g., oxygen presence) that may explain discrepancies .
Q. How can computational modeling improve the design of this compound-based polymer networks?
- Methodological Answer : Use molecular dynamics simulations to predict crosslinking density and mechanical properties. Validate models against experimental rheological data. Prioritize parameters like vinyl group orientation and steric hindrance. Journals recommend integrating computational figures sparingly, ensuring clarity in graphical abstracts .
Q. What methodologies are recommended for analyzing this compound’s toxicity profile in academic settings?
- Methodological Answer : Follow protocols from toxicological frameworks (e.g., ATSDR guidelines):
- In vitro assays (cell viability tests with HepG2 cells).
- In silico toxicity prediction tools (OECD QSAR Toolbox).
- Compare results with structurally analogous compounds (e.g., ethylbenzene) to identify structure-activity relationships. Document ethical approvals and material safety protocols rigorously .
Q. How should researchers design experiments to investigate this compound’s role in photo-initiated polymerization mechanisms?
- Methodological Answer : Use controlled light exposure setups (UV-Vis lamps with calibrated intensity). Monitor reaction kinetics via real-time FTIR or Raman spectroscopy. Include dark controls to distinguish thermal vs. photo-induced pathways. Journals emphasize avoiding vague hypotheses; instead, frame questions around specific variables (e.g., wavelength dependency) .
Data Management and Contradiction Analysis
Q. What steps ensure robust data interpretation when this compound’s solubility properties conflict across studies?
- Methodological Answer :
Replicate experiments using identical solvents and purity grades.
Apply PICO framework (Population: solvent systems; Intervention: solubility measurements; Comparison: literature data; Outcome: resolution of contradictions).
Publish raw datasets in supplementary materials to enable peer validation .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
